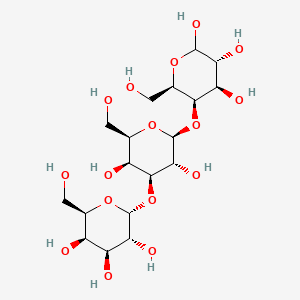

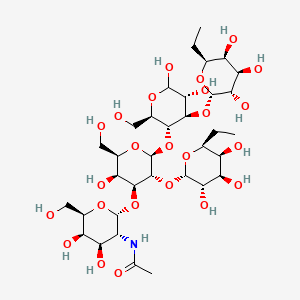

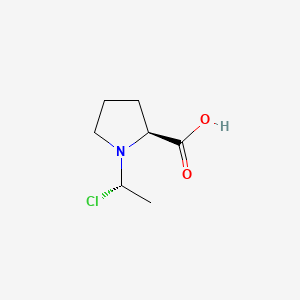

![molecular formula C7H4N4 B594446 Imidazo[1,2-a]pyrimidine-3-carbonitrile CAS No. 1232432-42-6](/img/structure/B594446.png)

Imidazo[1,2-a]pyrimidine-3-carbonitrile

Overview

Description

Imidazo[1,2-a]pyrimidine-3-carbonitrile is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It is particularly important in living organisms as a core of purine bases, and these heterocycles are widely present among biologically active compounds .

Synthesis Analysis

A series of novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles were obtained through the Povarov (aza-Diels–Alder) and oxidation reactions, starting from benzimidazole-2-arylimines . During the Povarov reaction, [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-a]pyrimidines took place .Molecular Structure Analysis

The structures of all the obtained compounds were confirmed based on the data from 1H- and 13C-NMR spectroscopy, IR spectroscopy, and elemental analysis . The optimized molecular structure and its molecular orbital were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 . The reaction with ethylenediamine produced thioxoimidazo[1,2-a]pyridine-6-carbonitrile or tetrahydroimidazo[1,2-a]pyridine-6-carbonitrile .Scientific Research Applications

Synthetic Chemistry and Drug Development : Imidazo[1,2-a]pyrimidine is utilized in various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. Its functionalization at the 3-position allows for the construction of chemosynthetic strategies and development of new drugs (Goel, Luxami, & Paul, 2015).

Antimicrobial Agents : Derivatives of Imidazo[1,2-a]pyrimidine, such as benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidines, have been synthesized and shown to exhibit potent antimicrobial activity, offering potential in the development of new antimicrobial agents (Prasoona, Kishore, & Brahmeshwari, 2020).

Antibacterial and Antifungal Agents : Some imidazo-pyrimidine derivatives have been found to act as active antibacterial and antifungal agents, suggesting their significance in the treatment of infections (Aly & El‐Karim, 2011).

Photophysical Studies and DFT Calculations : Imidazo[1,2-a]pyrimidine derivatives have been synthesized for photophysical studies and DFT calculations, indicating their utility in material science and photochemistry (Fedotov et al., 2022).

Chemogenomic Profiling : Studies have shown that imidazo-pyridines and -pyrimidines target essential, conserved cellular processes, suggesting their importance in understanding cell physiology and in drug development (Yu et al., 2008).

Green Synthesis Methods : Research has also focused on developing eco-friendly synthesis methods for imidazo[1,2-a]pyrimidine derivatives, contributing to sustainable chemistry practices (Mahire et al., 2018).

Mechanism of Action

While the exact mechanism of action for Imidazo[1,2-a]pyrimidine-3-carbonitrile is not specified in the search results, it’s worth noting that similar compounds like imidazopyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUJSIKOSHFIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704551 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

CAS RN |

1232432-42-6 | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the common synthetic approaches to imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives?

A1: Several synthetic routes have been explored, with a focus on efficiency and sustainability. One common approach utilizes the Povarov reaction, an aza-Diels–Alder reaction followed by oxidation. This method, employing benzimidazole-2-arylimines as starting materials, offers access to a diverse range of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles []. Other methods leverage readily available catalysts like silica sulfuric acid/ethylene glycol [] or ammonium acetate [] to promote the condensation of 2-aminobenzimidazole, aldehydes, and active nitriles.

Q2: What interesting photophysical properties have been observed in these compounds?

A2: Imidazo[1,2-a]pyrimidine-3-carbonitriles exhibit intriguing fluorescence properties, notably positive emission solvatochromism. This means their emission wavelength shifts to longer wavelengths (red-shift) with increasing solvent polarity. Stokes shifts ranging from 120 to 180 nm have been reported []. Some derivatives even display Aggregation-Induced Emission (AIE), where fluorescence intensity increases upon aggregation, as observed in compound 6c in THF/water mixtures [].

Q3: Have any potential applications for these compounds been explored?

A3: While research is ongoing, preliminary studies suggest potential applications in various fields. For instance, the observed mechanochromic luminescence (emission changes upon mechanical stimulation) in compounds like 6c and 6f hints at possible uses in sensors and memory devices []. Furthermore, the synthesis of pyrido[2,3-d]pyrimidines and benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carbonitriles using a novel acidic ionic liquid immobilized on nanoporous TiO2 highlights their potential in medicinal chemistry [].

Q4: What role does structural modification play in the properties of these compounds?

A4: Structural modifications significantly impact the properties of imidazo[1,2-a]pyrimidine-3-carbonitriles. For example, introducing different aryl substituents at the 4-position can alter the electronic properties and thus influence fluorescence behavior []. Additionally, the presence of specific functional groups can impact their activity as antimicrobial agents [].

Q5: What are the advantages of using heterogeneous catalysts in the synthesis of these compounds?

A5: Employing heterogeneous catalysts like TiO2-[bip]-NH2+ C(NO2)3− [] or sulfonated chitosan-encapsulated HAp@Fe3O4 [] offers several benefits. These include simplified catalyst recovery and reusability, reduced waste generation, and enhanced sustainability compared to traditional homogeneous catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

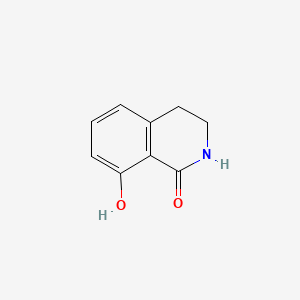

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)

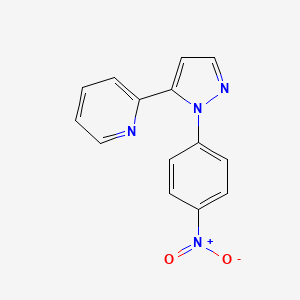

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)